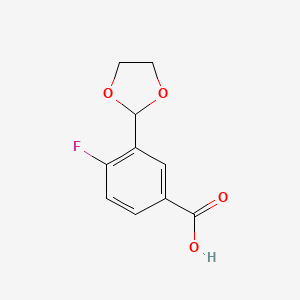
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Vue d'ensemble
Description
MPTP is an organic compound classified as a tetrahydropyridine . It is of particular interest due to its role as a precursor to the neurotoxin MPP+ . MPP+ is responsible for causing permanent symptoms of Parkinson’s disease by selectively destroying dopaminergic neurons in the substantia nigra of the brain. Although MPTP itself lacks psychoactive effects, its accidental production during the manufacture of synthetic opioids (such as MPPP ) led to the discovery of its Parkinson-inducing properties .
Synthesis Analysis
The synthesis of 4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene (an important ligand for metallocene catalysts in olefin polymerization) involves a Suzuki-Miyaura cross-coupling reaction catalyzed by Pd(dppf)Cl2 . The product’s structure is confirmed through techniques such as 1H NMR , IR , GC-MS , and MS .
Molecular Structure Analysis
The molecular formula of MPTP is C12H15N , with a molar mass of 173.259 g/mol . It exists as a lipophilic compound that can readily cross the blood-brain barrier . Once inside the brain, MPTP undergoes enzymatic metabolism by monoamine oxidase B (MAO-B) in glial cells (specifically astrocytes), resulting in the formation of the toxic cation 1-methyl-4-phenylpyridinium (MPP+) . MPP+ selectively targets dopamine-producing neurons in the pars compacta of the substantia nigra, leading to cell death and the subsequent symptoms of Parkinson’s disease .
Chemical Reactions Analysis
MPTP itself is not directly toxic, but its conversion to MPP+ by MAO-B initiates a cascade of events. MPP+ interferes with complex I of the electron transport chain within mitochondria, causing cell death and the accumulation of free radicals. These toxic molecules contribute further to neural destruction. Acute MPTP poisoning can be mitigated by administering monoamine oxidase inhibitors (MAOIs) like selegiline , which prevent the metabolism of MPTP to MPP+ .
Physical And Chemical Properties Analysis
Propriétés
IUPAC Name |
6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,10,12H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFLUEXAMNDOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703103 | |
| Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852160-02-2 | |
| Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3288435.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3288452.png)
![N-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3288460.png)
![N-(4-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3288465.png)
![3-methyl-6-(3-nitrophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3288485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3288489.png)
![N-(4-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3288491.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3288497.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3288501.png)
![N-(3-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3288502.png)

![N-(benzo[d]thiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3288519.png)

![N-[(1R,2R)-2-aMino-1,2-bis(4-Methoxyphenyl)ethyl]-4-Methyl-BenzenesulfonaMide](/img/structure/B3288525.png)